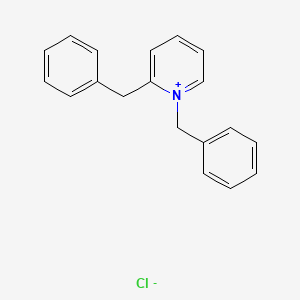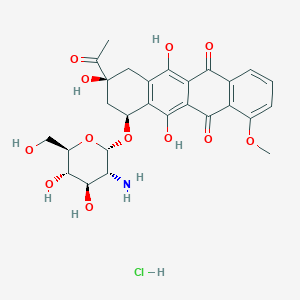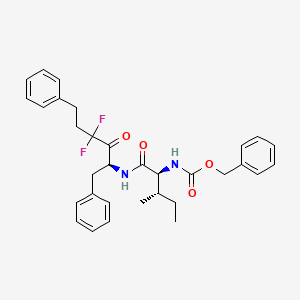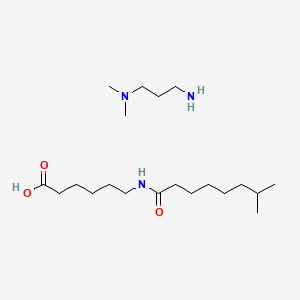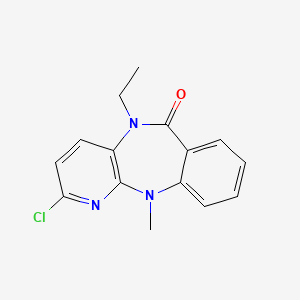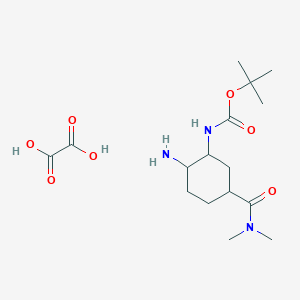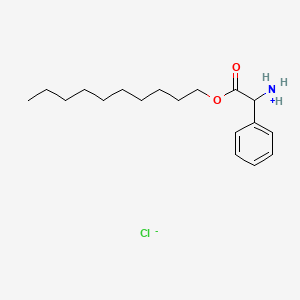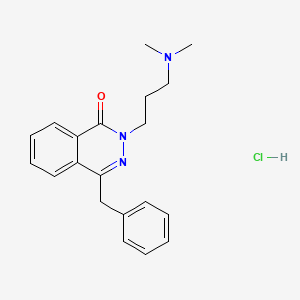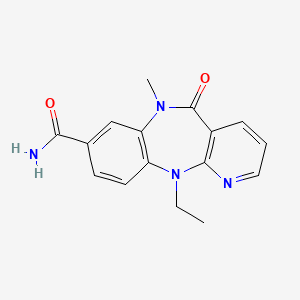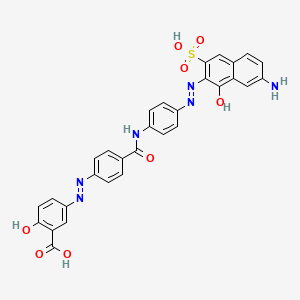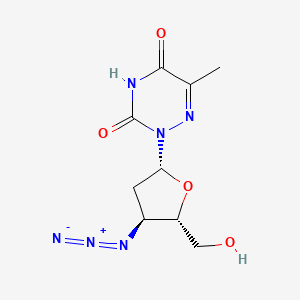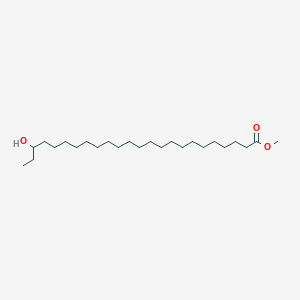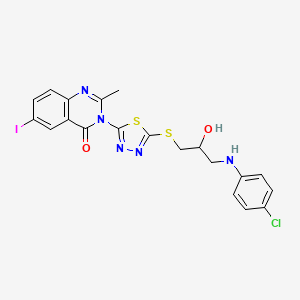
4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a thiadiazole ring, and various substituents such as a chlorophenyl group, a hydroxypropyl group, and an iodine atom. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core is typically synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the quinazolinone intermediate with thiosemicarbazide and an appropriate oxidizing agent, such as hydrogen peroxide or iodine.
Substitution Reactions: The chlorophenyl group is introduced through nucleophilic substitution reactions, where the quinazolinone-thiadiazole intermediate is reacted with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Hydroxypropylation: The hydroxypropyl group is added via a reaction with epichlorohydrin under basic conditions.
Iodination: The final iodination step involves the reaction of the intermediate with iodine or an iodine donor like N-iodosuccinimide (NIS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Potassium carbonate, sodium hydride, dimethylformamide (DMF).
Cyclization: Thiosemicarbazide, iodine, acetic acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives.
Cyclization: Heterocyclic compounds.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways, leading to altered cellular responses and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole and chlorophenyl moieties but lacks the quinazolinone core and iodine substituent.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazoline ring and bromophenyl group, differing in core structure and substituents.
N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-substituted pyridines: Features a triazole ring and varied substituents, distinct from the quinazolinone-thiadiazole structure.
Uniqueness
4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- is unique due to its combination of a quinazolinone core, thiadiazole ring, and diverse substituents. This structural complexity imparts a wide range of biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
135575-67-6 |
|---|---|
Molecular Formula |
C20H17ClIN5O2S2 |
Molecular Weight |
585.9 g/mol |
IUPAC Name |
3-[5-[3-(4-chloroanilino)-2-hydroxypropyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C20H17ClIN5O2S2/c1-11-24-17-7-4-13(22)8-16(17)18(29)27(11)19-25-26-20(31-19)30-10-15(28)9-23-14-5-2-12(21)3-6-14/h2-8,15,23,28H,9-10H2,1H3 |
InChI Key |
UBXSHHJBRMCKML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=NN=C(S3)SCC(CNC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


